molecular formula C22H29BrO B139773 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene CAS No. 70120-16-0

2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene

Cat. No. B139773
Key on ui cas rn: 70120-16-0
M. Wt: 389.4 g/mol
InChI Key: GVFZTTDMOBMNCH-UHFFFAOYSA-N
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Patent
US04147872

Procedure details

To a -18° C. slurry of 23.0 g. (0.575 mole) of potassium hydride in 400 ml. of N,N-dimethylformamide is added over a 45 minute period a solution of 150 g. (0.5 mole) of 2-(4-bromo-3-hydroxyphenyl)-2-methyloctane in 400 ml. of N,N-dimethylformamide (reaction temperature ≤ -15° C.). The reaction mixture is stirred 15 minutes longer after which a solution of 98.3 g. (0.575 mole) of benzyl bromide in 200 ml. of N,N-dimethylformamide is added. The mixture is then warmed to room temperature and stirred 30 minutes longer. It is quenched by addition to 6 liters of ice water. The quenched mixture is extracted six times with 500 ml. of ether. The combined extract is washed twice with one liter portions of water and once with one liter of saturated sodium chloride, dried over magnesium sulfate and evaporated to a quantitative yield of the title product.
Quantity
0.575 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.575 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[K+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:18])([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:11])=[CH:6][C:5]=1[OH:19].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CN(C)C=O>[CH2:20]([O:19][C:5]1[CH:6]=[C:7]([C:10]([CH3:18])([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:11])[CH:8]=[CH:9][C:4]=1[Br:3])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.575 mol
Type
reactant
Smiles
[H-].[K+]
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)(CCCCCC)C)O
Step Three
Name
Quantity
0.575 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred 15 minutes longer after which a solution of 98.3 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a -18° C.
STIRRING
Type
STIRRING
Details
stirred 30 minutes longer
Duration
30 min
CUSTOM
Type
CUSTOM
Details
It is quenched by addition to 6 liters of ice water
EXTRACTION
Type
EXTRACTION
Details
The quenched mixture is extracted six times with 500 ml
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
is washed twice with one liter portions of water and once with one liter of saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1Br)C(C)(CCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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